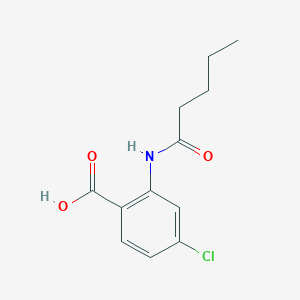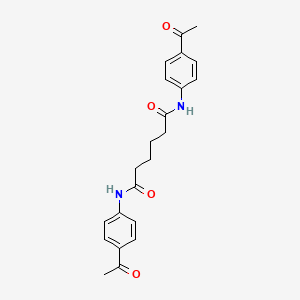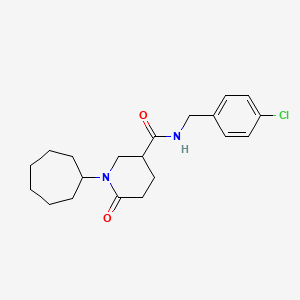
4-chloro-2-(pentanoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(pentanoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position and a pentanoylamino group at the 2-position on the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(pentanoylamino)benzoic acid typically involves the acylation of 4-chloro-2-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-aminobenzoic acid and pentanoic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 4-chloro-2-aminobenzoic acid and pentanoic acid.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(pentanoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-aminobenzoic acid: Lacks the pentanoylamino group, making it less hydrophobic.
4-chloro-2-(acetylamino)benzoic acid: Contains a shorter acyl chain, which may affect its biological activity.
4-chloro-2-(butanoylamino)benzoic acid: Similar structure but with a different acyl chain length.
Uniqueness
4-chloro-2-(pentanoylamino)benzoic acid is unique due to its specific acyl chain length, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
IUPAC Name |
4-chloro-2-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-3-4-11(15)14-10-7-8(13)5-6-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWNWJTZXGGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5029271.png)
![N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5029298.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)

![(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B5029350.png)
![3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid](/img/structure/B5029354.png)
![4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide](/img/structure/B5029357.png)
